molecular formula C17H11Cl3N2O2 B4738263 2-cyano-N-(4-methoxyphenyl)-3-(2,3,5-trichlorophenyl)acrylamide

2-cyano-N-(4-methoxyphenyl)-3-(2,3,5-trichlorophenyl)acrylamide

Cat. No. B4738263
M. Wt: 381.6 g/mol
InChI Key: MUQIQENMIQBCRH-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-(4-methoxyphenyl)-3-(2,3,5-trichlorophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CTAA and is a member of the acrylamide family. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-methoxyphenyl)-3-(2,3,5-trichlorophenyl)acrylamide is not fully understood. However, studies have suggested that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. The compound has also been found to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways. In addition, the compound has been found to exhibit antifungal activity by disrupting the cell membrane of fungi.
Biochemical and Physiological Effects:
2-cyano-N-(4-methoxyphenyl)-3-(2,3,5-trichlorophenyl)acrylamide has been found to exhibit various biochemical and physiological effects. The compound has been found to exhibit significant antioxidant activity, which is attributed to its ability to scavenge free radicals. The compound has also been found to exhibit significant anti-inflammatory activity, which is attributed to its ability to inhibit the production of pro-inflammatory cytokines. In addition, the compound has been found to exhibit significant neuroprotective activity, which is attributed to its ability to protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

2-cyano-N-(4-methoxyphenyl)-3-(2,3,5-trichlorophenyl)acrylamide has several advantages and limitations for lab experiments. One of the main advantages is that the compound exhibits significant anticancer activity against various cancer cell lines. This makes it a potential candidate for the development of new anticancer drugs. Another advantage is that the compound exhibits significant antioxidant activity, which makes it a potential candidate for the development of new neuroprotective agents. However, one of the main limitations is that the compound has poor solubility in aqueous solutions, which makes it difficult to study its properties in vitro.

Future Directions

There are several future directions for research on 2-cyano-N-(4-methoxyphenyl)-3-(2,3,5-trichlorophenyl)acrylamide. One of the main directions is the development of new anticancer drugs based on the compound. Another direction is the development of new neuroprotective agents based on the compound. In addition, future research could focus on improving the solubility of the compound in aqueous solutions to facilitate its study in vitro. Finally, future research could focus on studying the pharmacokinetics and pharmacodynamics of the compound to better understand its potential applications in various fields.

Scientific Research Applications

2-cyano-N-(4-methoxyphenyl)-3-(2,3,5-trichlorophenyl)acrylamide has been extensively studied for its potential applications in various fields. The compound has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been studied for its potential use as an antifungal agent. In addition, the compound has been found to exhibit significant antioxidant activity and has been studied for its potential use as a neuroprotective agent.

properties

IUPAC Name

(Z)-2-cyano-N-(4-methoxyphenyl)-3-(2,3,5-trichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl3N2O2/c1-24-14-4-2-13(3-5-14)22-17(23)11(9-21)6-10-7-12(18)8-15(19)16(10)20/h2-8H,1H3,(H,22,23)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQIQENMIQBCRH-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=C(C(=CC(=C2)Cl)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C\C2=C(C(=CC(=C2)Cl)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-cyano-N-(4-methoxyphenyl)-3-(2,3,5-trichlorophenyl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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